Cas no 2580255-07-6 (5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid)

5-{(Benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid is a synthetic benzoic acid derivative featuring both a benzyloxycarbonyl (Cbz) protecting group and a trifluoroethoxy substituent. The Cbz group enhances stability and facilitates selective deprotection in peptide synthesis, while the trifluoroethoxy moiety contributes to increased lipophilicity and metabolic resistance. This compound is particularly useful in medicinal chemistry as an intermediate for designing bioactive molecules, owing to its ability to modulate electronic and steric properties. Its structural features make it valuable in the development of pharmaceuticals, particularly where controlled release or targeted functionalization is required. The presence of fluorine further improves binding affinity and bioavailability in drug discovery applications.
5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid structure
2580255-07-6 structure
商品名:5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid
CAS番号:2580255-07-6
MF:C17H14F3NO5
メガワット:369.291975498199
CID:5663006
PubChem ID:165893988

5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-27729170
    • 5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
    • 2580255-07-6
    • 5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid
    • インチ: 1S/C17H14F3NO5/c18-17(19,20)10-26-14-7-6-12(8-13(14)15(22)23)21-16(24)25-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,24)(H,22,23)
    • InChIKey: ABDXIHGBTRESMA-UHFFFAOYSA-N
    • ほほえんだ: FC(COC1C=CC(=CC=1C(=O)O)NC(=O)OCC1C=CC=CC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 369.08240703g/mol
  • どういたいしつりょう: 369.08240703g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 84.9Ų

5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27729170-2.5g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6 95.0%
2.5g
$1174.0 2025-03-19
Enamine
EN300-27729170-0.5g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6 95.0%
0.5g
$575.0 2025-03-19
Enamine
EN300-27729170-0.1g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6 95.0%
0.1g
$528.0 2025-03-19
Enamine
EN300-27729170-5.0g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6 95.0%
5.0g
$1737.0 2025-03-19
Enamine
EN300-27729170-1.0g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6 95.0%
1.0g
$600.0 2025-03-19
Enamine
EN300-27729170-0.25g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6 95.0%
0.25g
$551.0 2025-03-19
Enamine
EN300-27729170-10.0g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6 95.0%
10.0g
$2577.0 2025-03-19
Enamine
EN300-27729170-10g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6
10g
$2577.0 2023-09-10
Enamine
EN300-27729170-0.05g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6 95.0%
0.05g
$504.0 2025-03-19
Enamine
EN300-27729170-1g
5-{[(benzyloxy)carbonyl]amino}-2-(2,2,2-trifluoroethoxy)benzoic acid
2580255-07-6
1g
$600.0 2023-09-10

5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid 関連文献

5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acidに関する追加情報

5-{(Benzyloxy)Carbonylamino}-2-(2,2,2-Trifluoroethoxy)Benzoic Acid: A Comprehensive Overview

The compound with CAS No. 2580255-07-6, commonly referred to as 5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a benzoic acid backbone with specific substituents that confer it distinct chemical and biological properties. The benzyloxy carbonylamino group attached at the 5-position and the trifluoroethoxy group at the 2-position play pivotal roles in determining its reactivity, stability, and functionality.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving advanced catalytic systems and optimized reaction conditions. The synthesis process typically involves the strategic introduction of the benzyloxy carbonylamino group via a coupling reaction, followed by the installation of the trifluoroethoxy substituent through a nucleophilic substitution or similar mechanism. These steps are carefully designed to ensure high yields and purity of the final product, which is essential for its application in research and development.

One of the most promising applications of 5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid lies in its potential as a building block for drug discovery. The presence of the trifluoroethoxy group introduces electron-withdrawing effects, which can enhance the bioavailability and pharmacokinetic properties of derivatives. Similarly, the benzyloxy carbonylamino group provides a versatile platform for further functionalization, enabling the creation of bioactive molecules with tailored activities. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against key enzymes involved in various disease pathways, making it a valuable candidate for therapeutic development.

In addition to its pharmaceutical applications, this compound has also garnered attention in materials science due to its unique electronic properties. The combination of electron-withdrawing groups and aromatic systems in its structure makes it an attractive candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic materials, where its ability to modulate electronic transitions could lead to improved device performance.

The environmental impact of 5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid has also been a subject of recent investigations. Studies have shown that while the compound exhibits high stability under standard conditions, it undergoes efficient biodegradation under specific environmental conditions. This suggests that it could be safely integrated into eco-friendly chemical processes without posing significant risks to ecosystems.

Looking ahead, ongoing research is focused on expanding the scope of applications for this compound. Scientists are exploring novel synthetic pathways to enhance its scalability and cost-effectiveness for industrial production. Furthermore, efforts are being made to investigate its interactions with biological systems at a molecular level to unlock new therapeutic potentials.

In conclusion, 5-{(benzyloxy)carbonylamino}-2-(2,2,2-trifluoroethoxy)benzoic acid represents a cutting-edge compound with multifaceted applications across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for advancing research in pharmacology, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations in these fields.

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